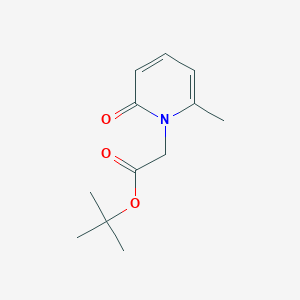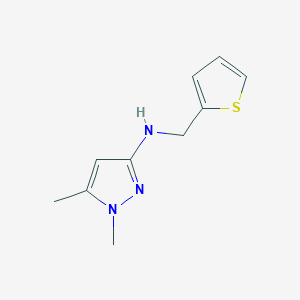![molecular formula C13H15N3O2 B11740752 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11740752.png)
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 2-aminomethylbenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines .
Aplicaciones Científicas De Investigación
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism by which 2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid exerts its effects involves interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-1H-pyrazole-3-carboxylic acid
- 2-aminomethylbenzoic acid
- 1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is unique due to its specific structure, which combines the properties of both the benzoic acid and pyrazole moieties.
Propiedades
Fórmula molecular |
C13H15N3O2 |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
2-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-16-7-6-11(15-16)9-14-8-10-4-2-3-5-12(10)13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18) |
Clave InChI |
UIMFPBDFRDURHL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CNCC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)




amine](/img/structure/B11740727.png)

![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11740745.png)
